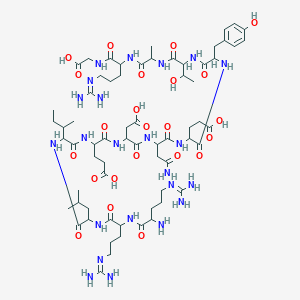
pp60v-src 自磷酸化位点,酪氨酸激酶底物
描述
The compound “pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate” is a tyrosine kinase substrate with the ability to phosphorylate. It corresponds to the sequence of the reported site of tyrosine phosphorylation in the Rous sarcoma virus-encoded transforming protein pp60v-src . This substrate sequence, RRLIEDNEYTARG, was originally described as an epidermal growth factor receptor substrate in A431 cell extracts .
科学研究应用
The pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate has several scientific research applications:
Chemistry: It is used as a model substrate to study phosphorylation reactions and enzyme kinetics.
Biology: It serves as a tool to investigate signal transduction pathways involving tyrosine kinases.
Medicine: It is used in research to understand the role of tyrosine phosphorylation in diseases such as cancer.
Industry: It is utilized in the development of assays for tyrosine kinase activity and inhibitor screening.
作用机制
Target of Action
The primary target of the compound pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The enzymes catalyze the transfer of a phosphate group from ATP to a protein in a cell, specifically to the tyrosine residue of a protein .
Mode of Action
The pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate interacts with its target by acting as a substrate for the tyrosine kinase . This compound has the ability to be phosphorylated by the enzyme . The residues 2-12 in this peptide correspond to the sequence of the reported site of tyrosine phosphorylation in the Rous sarcoma virus (RSV)-encoded transforming protein pp60v-src . This interaction results in the phosphorylation of the compound, which can then influence various cellular processes .
Biochemical Pathways
The pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate affects the tyrosine kinase pathway . This pathway is crucial for many cellular processes, including cell growth and differentiation, and the regulation of other signal transduction pathways . The phosphorylation of this compound can influence these processes, leading to downstream effects that can alter cellular function .
Result of Action
The molecular and cellular effects of the action of pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate are primarily related to its role as a substrate for tyrosine kinase . The phosphorylation of this compound can lead to the activation or deactivation of various proteins, influencing cellular processes such as cell growth and differentiation .
Action Environment
The action, efficacy, and stability of the pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate can be influenced by various environmental factors. These can include the presence of other molecules, pH levels, temperature, and the overall state of the cell. For example, the activity of tyrosine kinase, and therefore the phosphorylation of the compound, can be influenced by the presence of other signaling molecules .
生化分析
Biochemical Properties
The “pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate” interacts with various enzymes, proteins, and other biomolecules. It is a substrate for tyrosine kinase, an enzyme that transfers a phosphate group from ATP to a protein in a cell . The nature of these interactions involves the phosphorylation of the substrate, which is a key process in many cellular functions .
Cellular Effects
The “pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate” influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its phosphorylation can activate or deactivate proteins, thereby altering their function and the cellular processes they control .
Molecular Mechanism
At the molecular level, the “pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate” exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its ability to be phosphorylated means it can interact with enzymes like tyrosine kinase, leading to the activation or deactivation of various cellular processes .
Subcellular Localization
The information provided is based on the current understanding and knowledge of this compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
The pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate undergoes phosphorylation reactions, where a phosphate group is added to the tyrosine residue within the peptide sequence . This reaction is typically catalyzed by tyrosine kinases and can be stimulated by factors such as epidermal growth factor .
Common Reagents and Conditions
Common reagents used in the phosphorylation of this compound include adenosine triphosphate (ATP) and various tyrosine kinases. The reaction conditions often involve physiological pH and temperature to mimic cellular environments .
Major Products Formed
The major product formed from the phosphorylation reaction is the phosphorylated form of the peptide, where the tyrosine residue is modified with a phosphate group .
相似化合物的比较
Similar Compounds
pp60c-src: Another tyrosine kinase substrate with similar phosphorylation properties.
EGFR substrate peptides: Peptides derived from the epidermal growth factor receptor that undergo similar phosphorylation reactions.
Uniqueness
The pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate is unique due to its specific sequence derived from the Rous sarcoma virus-encoded transforming protein pp60v-src. This sequence allows it to serve as a model substrate for studying viral oncogenes and their role in cellular transformation .
属性
IUPAC Name |
4-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-[[1-[[1-[[1-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H109N23O23/c1-7-31(4)50(88-60(109)41(25-30(2)3)84-55(104)38(13-10-24-77-66(73)74)81-53(102)36(67)11-8-22-75-64(69)70)62(111)83-40(19-21-47(95)96)57(106)87-44(28-48(97)98)59(108)86-43(27-45(68)92)58(107)82-39(18-20-46(93)94)56(105)85-42(26-34-14-16-35(91)17-15-34)61(110)89-51(33(6)90)63(112)79-32(5)52(101)80-37(12-9-23-76-65(71)72)54(103)78-29-49(99)100/h14-17,30-33,36-44,50-51,90-91H,7-13,18-29,67H2,1-6H3,(H2,68,92)(H,78,103)(H,79,112)(H,80,101)(H,81,102)(H,82,107)(H,83,111)(H,84,104)(H,85,105)(H,86,108)(H,87,106)(H,88,109)(H,89,110)(H,93,94)(H,95,96)(H,97,98)(H,99,100)(H4,69,70,75)(H4,71,72,76)(H4,73,74,77) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOIFWGQVMAMSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H109N23O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648691 | |
| Record name | N~5~-(Diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylleucylisoleucyl-alpha-glutamyl-alpha-aspartylasparaginyl-alpha-glutamyltyrosylthreonylalanyl-N~5~-(diaminomethylidene)ornithylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1592.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81493-98-3 | |
| Record name | N~5~-(Diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylleucylisoleucyl-alpha-glutamyl-alpha-aspartylasparaginyl-alpha-glutamyltyrosylthreonylalanyl-N~5~-(diaminomethylidene)ornithylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


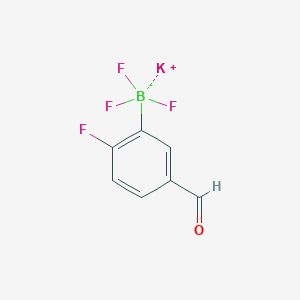
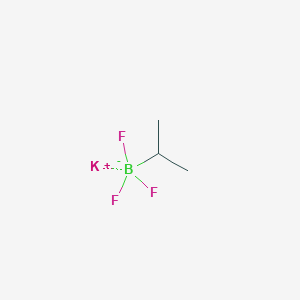
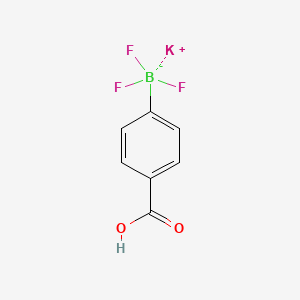

![1-Propanone, 1-[4-[(4-benzoylphenyl)thio]phenyl]-2-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1592945.png)
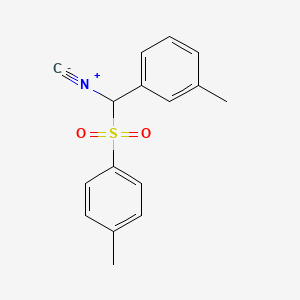

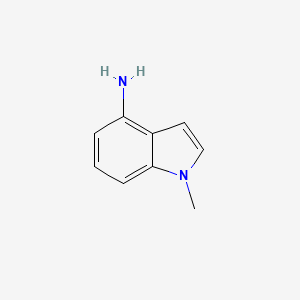
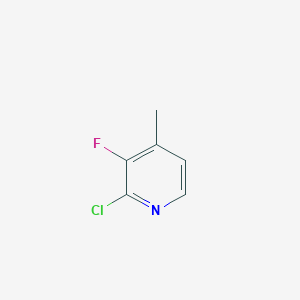
![Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate](/img/structure/B1592952.png)
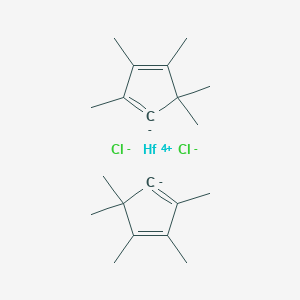
![5-Methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B1592957.png)
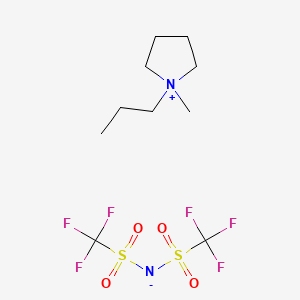
![(R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate](/img/structure/B1592959.png)
